1,4-Bis(diphenylphosphino)benzene
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Overview
Description
1,4-Bis(diphenylphosphino)benzene, also known as this compound, is a useful research compound. Its molecular formula is C30H24P2 and its molecular weight is 446.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
1,4-Bis(diphenylphosphino)benzene, also known as dppbz, is an organophosphorus compound . It is primarily used as a ligand in organic reactions . The primary targets of this compound are the metal ions in the reaction, which it binds to form a complex .
Mode of Action
The compound contains two phosphorus atoms, each bonded to two phenyl groups and the benzene ring . These phosphorus atoms have lone pairs of electrons, which allows them to form coordinate bonds with metal ions . This interaction changes the electronic structure of the metal ions, influencing their reactivity .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific reaction it is used in. As a ligand, it can participate in a variety of reactions, including cross-coupling, C-H activation, and carbonylation .
Pharmacokinetics
It is generally handled with care to avoid unnecessary exposure .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of oxygen can lead to the oxidation of the phosphorus atoms to form phosphine oxides . Additionally, the compound is air-stable and insoluble in water , which can affect its handling and use in reactions.
Biochemical Analysis
Biochemical Properties
This allows it to undergo nucleophilic substitution reactions with alkyl halides to produce corresponding quaternary phosphonium salt derivatives .
Molecular Mechanism
It’s known that it can undergo oxidation reactions under strong oxidants like hydrogen peroxide to transform into corresponding pentavalent oxygen phosphorus compounds .
Temporal Effects in Laboratory Settings
Properties
IUPAC Name |
(4-diphenylphosphanylphenyl)-diphenylphosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24P2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)29-21-23-30(24-22-29)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMAMKTXDWVDFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394615 |
Source
|
Record name | 1,4-BIS(DIPHENYLPHOSPHINO)BENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179-06-2 |
Source
|
Record name | 1,4-BIS(DIPHENYLPHOSPHINO)BENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does 1,4-bis(diphenylphosphino)benzene act as a ligand in metal complexes?
A1: this compound acts as a bridging ligand, coordinating to metal centers through its two phosphorus atoms. This bridging ability facilitates the formation of polynuclear metal complexes. For instance, it forms tetranuclear gold(I) phosphine acetylide complexes like [Au4(tppb)(C≡CPh)4], where tppb represents 1,2,4,5-tetrakis(diphenylphosphino)benzene. The structure of this complex, elucidated through X-ray crystallography, reveals close Au···Au contacts, suggesting significant aurophilic interactions. []
Q2: What are the structural characteristics of this compound?
A2: this compound is characterized by a linear structure with a benzene ring acting as a rigid backbone. Two diphenylphosphino groups are located at the para positions of the benzene ring. This rigid, linear structure significantly influences its coordination chemistry and impacts the properties of the resulting metal complexes. []
Q3: What role does this compound play in the luminescence properties of metal complexes?
A3: When incorporated into metal complexes, this compound can influence their luminescence properties. For instance, the tetranuclear and dinuclear gold(I) phosphine acetylide complexes synthesized with dppb exhibit luminescence. [] Similarly, polynuclear gold(I) cluster complexes with diethyldithiocarbamate and dppb show intense photoluminescence in a solid state. [] These luminescent properties are often attributed to metal-metal interactions facilitated by the bridging ligand and its influence on the electronic structure of the complex.
Q4: Has this compound been used to create supramolecular structures?
A4: Yes, this compound has been successfully employed in the self-assembly of supramolecular cage molecules. [] The rigid backbone and bridging ability of dppb contribute to the formation of well-defined 3D structures, particularly cylindrical-like hexametallic cages.
Q5: How do the structural features of this compound affect the dynamic behavior of its metal complexes?
A5: The rigidity of the benzene backbone in dppb influences the dynamic behavior of the resulting complexes. NMR studies reveal that cylindrical complexes with dppb undergo twisting-like interconversion of helical isomers in solution. [] This behavior highlights the impact of the ligand's structure on the flexibility and solution-phase dynamics of the metal complexes.
Q6: Can this compound be considered an isostere, and what applications does this offer?
A6: Yes, bicyclo[1.1.1]pentane (BCP)-based diphosphines can be viewed as structural isosteres of 1,4-bis(diphenylphosphino)benzenes. [] These BCP-diphosphine derivatives offer new synthetic routes to straight-shaped metal complexes, potentially mimicking the properties of dppb-based complexes while providing distinct steric and electronic environments.
Q7: What analytical techniques are employed to characterize this compound and its complexes?
A7: Various analytical techniques are crucial for characterizing dppb and its complexes. X-ray crystallography is vital in determining solid-state structures, revealing key structural features like Au···Au contacts in gold complexes. [] Spectroscopic methods, including NMR and ESI-MS, provide information on solution-phase behavior, dynamics, and complex formation. [] Photophysical studies help assess luminescent properties, shedding light on electronic structures and potential applications. [, ]
Q8: What are the potential applications of this compound in materials science?
A8: The unique properties of dppb-containing complexes, like luminescence and their ability to form well-defined architectures, make them attractive for various applications. These include:
- Optical Power Limiting (OPL) Materials: Heterobimetallic Au(I)–Pt(II) polyynes incorporating dppb as a ligand show superior OPL performance compared to their Pt(II) polyyne counterparts. This highlights the potential of dppb-containing complexes in nonlinear optics. []
- Luminescent Materials: The intense photoluminescence observed in dppb-bridged polynuclear gold(I) cluster complexes points towards their potential application in light-emitting devices and sensors. []
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